tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H22N2O3 and a molecular weight of 302.37 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate typically involves the reaction of 4-(4-cyanophenoxy)piperidine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of more complex molecules .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often employed in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the design and synthesis of new pharmaceutical compounds with potential medicinal properties .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It serves as a precursor for the synthesis of polymers, resins, and other industrial products .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(3-cyanophenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-piperidinylmethyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its cyanophenoxy group and piperidine ring make it a valuable intermediate in various synthetic and research applications .
Biological Activity
tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate is a compound with significant potential in biological research and medicinal chemistry. Its unique structure, featuring a piperidine ring and a cyanophenoxy substituent, allows it to interact with various biological targets, making it a valuable candidate for drug development and other therapeutic applications.
The synthesis of this compound typically involves the reaction of 4-(4-cyanophenoxy)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. This synthetic route is optimized for high yield and purity, crucial for subsequent biological evaluations.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. The binding modulates the activity of these targets, leading to various biological effects. The precise molecular pathways involved depend on the context of use, including the type of cell or organism being studied .
Biological Activity
1. Anti-tumor Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit antiproliferative effects in cancer cell lines. For instance, a new class of Hsp90 C-terminal domain inhibitors showed increased antiproliferative activity in breast cancer cell lines, including MDA-MB-231, suggesting potential applications in oncology .
2. Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. Inhibitors targeting the Hsp90 chaperone function have shown promise in reducing tumor growth by disrupting protein folding pathways essential for cancer cell survival .
3. Anti-inflammatory Properties
Research indicates that derivatives of this compound may possess anti-inflammatory properties by modulating cytokine release in immune cells. For example, certain analogs have been shown to inhibit IL-1β release in LPS/ATP-stimulated human macrophages, highlighting their potential as anti-inflammatory agents .
Case Studies
Comparative Analysis
When compared to similar compounds, this compound exhibits unique biological properties due to its specific functional groups. This uniqueness enhances its potential as an intermediate for developing more complex therapeutic agents.
Compound | Structure | Biological Activity |
---|---|---|
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Similar piperidine structure | Moderate anticancer activity |
tert-Butyl 4-(3-cyanophenyl)piperidine-1-carboxylate | Similar but different substitution | Lower potency compared to target compound |
tert-Butyl 4-(4-piperidinylmethyl)piperazine-1-carboxylate | Different piperazine ring | Limited biological evaluation |
Properties
IUPAC Name |
tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)22-16(20)19-10-8-15(9-11-19)21-14-6-4-13(12-18)5-7-14/h4-7,15H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHVBWQNZTWKCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629835 | |
Record name | tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333954-86-2 | |
Record name | 4-[(1-(tert-Butoxycarbonyl)-4-piperidinyl)oxy]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=333954-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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